4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}pyridine
Description
4-{[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to a piperidine ring. The piperidine is further substituted with a 2-phenyl-1,3-thiazole-4-carbonyl group. This structure combines aromatic (phenyl, pyridine) and non-aromatic (piperidine) rings with a thiazole moiety, which may confer unique physicochemical and pharmacological properties. Its molecular formula is C₂₀H₁₈N₃O₂S (molecular weight: 364.44 g/mol), and it is hypothesized to interact with biological targets such as kinases or G-protein-coupled receptors due to its structural complexity .
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-20(18-14-26-19(22-18)15-5-2-1-3-6-15)23-12-4-7-17(13-23)25-16-8-10-21-11-9-16/h1-3,5-6,8-11,14,17H,4,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVYBVJYLUOSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC(=N2)C3=CC=CC=C3)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the pyridine ring via an ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also crucial to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural features, it is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring, in particular, is known for its ability to bind to metal ions and proteins, potentially inhibiting their function. The piperidine and pyridine rings can also interact with various biological molecules, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds are selected for comparison based on shared structural motifs (e.g., piperidine/piperazine backbones, thiazole/pyridine substituents):
Structural and Functional Analysis
Backbone Modifications
- Piperidine vs. Pyrrolidine (BK78939) :
The target compound’s piperidine ring (6-membered) provides greater conformational flexibility compared to BK78939’s pyrrolidine (5-membered). This may influence binding kinetics to sterically constrained targets . - Piperidine vs.
Substituent Effects
- Thiazole Substituents :
The target’s 2-phenyl-thiazole group is bulkier and more lipophilic than BK78939’s 2-methyl-thiazole, which may enhance target affinity but reduce aqueous solubility.
Pharmacological Implications
- Target Selectivity: The pyrazinoindazole substituent in the piperazine analog may confer selectivity for enzymes like phosphodiesterases or kinases due to its planar, aromatic structure .
- Metabolic Stability : Fluorine in the fluorophenyl-propanamide derivative () could reduce oxidative metabolism, extending half-life compared to the target compound’s phenyl-thiazole group .
Biological Activity
The compound 4-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-3-yl]oxy}pyridine , with CAS Number 2034324-93-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 365.5 g/mol. The structure features a pyridine ring substituted with a piperidine moiety connected through an ether linkage to a thiazole derivative, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034324-93-9 |
| Molecular Formula | C20H19N3O2S |
| Molecular Weight | 365.5 g/mol |
Anticancer Properties
Research has indicated that derivatives of thiazoles exhibit significant anticancer activities. For instance, compounds similar to This compound have shown to induce apoptosis in various cancer cell lines. A study by Ribeiro Morais et al. demonstrated that thiazole-based compounds can suppress tumor growth in vivo, highlighting their potential as anticancer agents .
The precise mechanism of action for This compound remains under investigation. However, it is hypothesized that the thiazole moiety plays a critical role in the interaction with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions with aromatic residues in proteins.
Case Studies and Research Findings
- Anticancer Activity : In a study involving MCF cell lines, compounds structurally related to This compound demonstrated IC50 values indicating effective cytotoxicity against tumor cells .
- Neuroprotective Effects : Research exploring D3 receptor agonists has shown that compounds with similar structures can protect dopaminergic neurons from degeneration caused by neurotoxic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
